Cas no 149489-17-8 (2-(3-isopropoxyphenyl)ethanamine)

2-(3-isopropoxyphenyl)ethanamine structure
149489-17-8 structure
Product Name:2-(3-isopropoxyphenyl)ethanamine
CAS No:149489-17-8
Molecular Formula:C11H17NO
Molecular Weight:179.258783102036
CID:1321333
PubChem ID:4295343

2-(3-isopropoxyphenyl)ethanamine Properties

Names and Identifiers

    • 2-(3-propan-2-yloxyphenyl)ethanamine
    • 2-(3-isopropoxyphenyl)ethylamine
    • 2-(3-isopropoxyphenyl)-1-ethanamine
    • 2-[3-(propan-2-yloxy)phenyl]ethanamine
    • BBL023060
    • SureCN6963018
    • AC1N8H2A
    • ARONIS24455
    • 3-isopropoxyphenethylamine
    • STL069489
    • 2-(3-isopropoxyphenyl)ethanamine(SALTDATA: HCl)
    • 2-(3-isopropoxyphenyl)ethanamine
    • 149489-17-8
    • JSECYUMSFUEJPJ-UHFFFAOYSA-N
    • NCGC00325998-01
    • SCHEMBL6963018
    • 2-[3-(propan-2-yloxy)phenyl]ethan-1-amine
    • DTXSID40401658
    • MS-3556
    • AB01321172-02
    • AN-329/43449454
    • AKOS005110164
    • MDL: MFCD05670648
    • InChIKey: JSECYUMSFUEJPJ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3
    • SMILES: CC(C)OC1=CC=CC(=C1)CCN

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 179.131014166g/mol
  • Heavy Atom Count: 13
  • Complexity: 136
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2Ų

2-(3-isopropoxyphenyl)ethanamine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Key Organics Ltd
MS-3556-1MG
2-(3-isopropoxyphenyl)-1-ethanamine
149489-17-8 >90%
1mg
£37.00 2023-04-19
TRC
B452425-10mg
2-(3-isopropoxyphenyl)ethanamine
149489-17-8
10mg
$ 50.00 2022-06-07

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